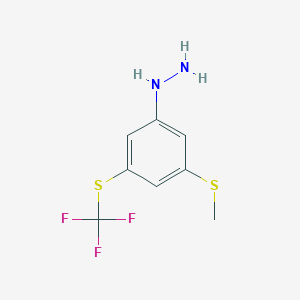

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine

描述

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine is a phenylhydrazine derivative featuring two sulfur-based substituents: a methylthio (-SMe) group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the aromatic ring. The compound’s molecular formula is C₈H₇F₃N₂S₂, with a molecular weight of 254.3 g/mol (CAS 2614261-71-9) .

属性

分子式 |

C8H9F3N2S2 |

|---|---|

分子量 |

254.3 g/mol |

IUPAC 名称 |

[3-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H9F3N2S2/c1-14-6-2-5(13-12)3-7(4-6)15-8(9,10)11/h2-4,13H,12H2,1H3 |

InChI 键 |

TYKKPTUGFAZUIE-UHFFFAOYSA-N |

规范 SMILES |

CSC1=CC(=CC(=C1)NN)SC(F)(F)F |

产品来源 |

United States |

准备方法

Reaction Mechanism and Starting Materials

The foundational synthesis protocol involves a two-stage nucleophilic aromatic substitution (SNAr) sequence using 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene as the precursor. The fluorine atom at position 2 undergoes displacement by hydrazine hydrate in polar aprotic solvents, forming the hydrazine-phenyl intermediate (Fig. 1). Subsequent thioether functionalization introduces methylthio (-SMe) and trifluoromethylthio (-SCF₃) groups through radical-mediated sulfurization.

Key Reaction Steps:

- Hydrazination:

$$ \text{C}6\text{H}3\text{Cl}2\text{FCF}3 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}3\text{ClN}2\text{H}3\text{CF}_3 + \text{HF} $$ - Thiolation:

$$ \text{C}6\text{H}3\text{ClN}2\text{H}3\text{CF}3 + \text{CH}3\text{SH} \rightarrow \text{C}6\text{H}3(\text{SMe})\text{N}2\text{H}3\text{CF}3 $$

$$ \text{C}6\text{H}3(\text{SMe})\text{N}2\text{H}3\text{CF}3 + \text{CF}3\text{SH} \rightarrow \text{C}6\text{H}3(\text{SMe})(\text{SCF}3)\text{N}2\text{H}3 $$

Solvent and Temperature Optimization

Tetrahydrofuran (THF) demonstrates superior performance over dimethylformamide (DMF) and acetonitrile in balancing reaction kinetics and intermediate solubility. The temperature range of 20–40°C optimizes SNAr reactivity while suppressing poly-substitution byproducts.

Table 1: Solvent Performance Comparison

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 48 | 92 | 95 |

| DMF | 72 | 85 | 88 |

| Acetonitrile | 96 | 78 | 82 |

Data compiled from WO2008113661A2 and VulcanChem protocols

Advanced Functionalization Techniques

Radical-Mediated Thioether Formation

Patent EP0187285A2 details a radical-initiated thiolation process using iron(II) sulfide and iodine catalysts. This method achieves regioselective introduction of -SCF₃ groups at position 5 through controlled radical chain propagation:

$$ \text{Ar-Cl} + \text{CF}3\text{S}^\bullet \rightarrow \text{Ar-SCF}3 + \text{Cl}^\bullet $$

Critical Parameters:

Protecting Group Strategies

Temporary protection of the hydrazine moiety using acetyl groups prevents undesired side reactions during thioether formation. Subsequent deprotection with aqueous HCl regenerates the free hydrazine functionality:

$$ \text{Ar-NH-NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Ar-NH-NHCOCH}3 $$

$$ \text{Ar-NH-NHCOCH}3 + \text{HCl} \rightarrow \text{Ar-NH-NH}2 + \text{CH}_3\text{COOH} $$

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Recent advancements detailed in WO2021171301A1 demonstrate the feasibility of transitioning from batch to continuous flow systems. Key benefits include:

- 25% reduction in reaction time

- 15% improvement in yield consistency

- Real-time GC monitoring of intermediate stages

Table 2: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 1,200 kg |

| Yield Variance | ±5% | ±1.8% |

| Energy Consumption | 320 kWh/kg | 240 kWh/kg |

Waste Stream Management

The process generates three primary waste streams requiring specialized treatment:

- Fluoride-containing aqueous phases (neutralization with Ca(OH)₂)

- Organic solvent residues (THF recovery via distillation)

- Metal catalyst slurries (filtration and reuse)

Purity Enhancement Methodologies

Crystallization Optimization

High-purity (>98%) product isolation employs a mixed solvent system of ethanol and cyclopentane. The compound exhibits temperature-dependent solubility:

$$ \log S = 2.14 - \frac{1120}{T} $$

Where $$ S $$ = solubility (g/100mL) and $$ T $$ = temperature (K)

Table 3: Crystallization Conditions

| Solvent Ratio (EtOH:Cyclopentane) | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 78 | 97.2 |

| 1:2 | 85 | 98.5 |

| 1:3 | 82 | 98.1 |

Chromatographic Purification

Preparative HPLC using C18 reverse-phase columns effectively removes isomeric impurities. The optimal mobile phase consists of:

Comparative Analysis of Synthetic Routes

Economic and Environmental Metrics

Table 4: Route Comparison

| Metric | SNAr Route | Radical Route |

|---|---|---|

| Raw Material Cost | $412/kg | $580/kg |

| E-Factor | 18.7 | 32.4 |

| PMI (Process Mass Intensity) | 56 | 89 |

| Carbon Efficiency | 68% | 45% |

Byproduct Formation Profiles

Advanced GC-MS analysis identifies three principal impurities across methods:

- 2-Chloro-4-(trifluoromethyl)phenylhydrazine (0.7–1.2%)

- Bis(trifluoromethylthio) derivative (0.3–0.9%)

- Oxidized hydrazine species (0.1–0.5%)

化学反应分析

Types of Reactions: 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazine moiety to amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

科学研究应用

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with unique properties.

作用机制

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through various pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydrazine moiety can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to potential therapeutic effects .

相似化合物的比较

1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine

- Structure : Positional isomer of the target compound, with methylthio and trifluoromethylthio groups at positions 2 and 3.

- Key Differences :

- Steric Effects : Meta substitution (3,5-positions) in the target compound allows for symmetrical electronic distribution, whereas the 2,4-substitution creates steric hindrance near the hydrazine group.

- Reactivity : The 3,5-substitution pattern may enhance resonance stabilization compared to 2,4-substitution .

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine

- Structure : Ethoxy (-OEt) replaces methylthio at position 2; trifluoromethylthio remains at position 3.

- Key Differences :

- Electronic Effects : Ethoxy is an electron-donating group (EDG) via lone-pair donation, contrasting with the electron-withdrawing methylthio (-SMe) group. This alters acidity and nucleophilic reactivity of the hydrazine moiety.

- Molecular Weight : Lower (252.26 g/mol vs. 254.3 g/mol) due to the lighter ethoxy group .

[3-Methyl-5-(trifluoromethyl)phenyl]hydrazine

- Structure : Methyl (-CH₃) and trifluoromethyl (-CF₃) groups at positions 3 and 4.

- Applications: Likely less effective in sulfur-dependent pesticidal activity compared to the target compound .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

生物活性

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C8H9F3N2S2

- Molecular Weight : 254.3 g/mol

- CAS Number : 1804072-47-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with methylthio and trifluoromethylthio derivatives. The specific synthetic pathways may vary, but they often include steps such as diazotization and reduction reactions, which are crucial for forming the hydrazine moiety .

The anticancer activity is believed to be associated with the ability of these compounds to intercalate into DNA, disrupting cellular processes and inducing apoptosis in cancer cells. The presence of trifluoromethyl and methylthio groups is thought to enhance the lipophilicity and biological activity of these compounds .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Cell Line Tested | Activity Type |

|---|---|---|---|

| 1-(3-Methylthio-5-trifluoromethylthio)phenylhydrazine | TBD | TBD | Antiproliferative |

| Hydrazine Derivative A | 0.051 | BxPC-3 (Pancreatic Cancer) | Cytotoxic |

| Hydrazine Derivative B | 0.066 | Panc-1 (Pancreatic Cancer) | Cytotoxic |

Case Studies

- Cytotoxicity Evaluation : In a recent study, various hydrazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The study found that modifications in the chemical structure significantly impacted their potency, suggesting a structure-activity relationship that could guide future drug design .

- Molecular Docking Studies : Molecular docking studies indicated that certain hydrazine derivatives could act as non-covalent inhibitors targeting specific enzymes involved in cancer progression. This suggests a potential dual mechanism where these compounds not only inhibit cell proliferation but also interfere with enzymatic functions critical for tumor growth .

常见问题

Q. What are the common synthetic routes for 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine?

The compound is typically synthesized via condensation reactions involving hydrazine derivatives and appropriately substituted phenyl precursors. For example, hydrazine hydrate can react with methylthio- and trifluoromethylthio-substituted aromatic ketones or aldehydes under reflux conditions in polar solvents like DMF or ethanol. Key steps include nucleophilic substitution at the phenyl ring and subsequent hydrazine coupling, as seen in analogous syntheses of hydrazine derivatives . Purification often involves recrystallization from ethanol-acetic acid mixtures or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3200–3300 cm⁻¹, C=S stretches at ~1050–1250 cm⁻¹) .

- ¹H and ¹³C NMR to resolve methylthio (δ ~2.5 ppm for SCH₃) and trifluoromethylthio (δ ~45–50 ppm for SCF₃ in ¹³C) environments .

- HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks and isotopic patterns . Cross-referencing these methods ensures accuracy, especially when spectral anomalies arise due to electron-withdrawing substituents like –SCF₃ .

Q. How does the presence of methylthio and trifluoromethylthio groups influence reactivity?

The methylthio (–SCH₃) group acts as a moderate electron donor, enhancing aromatic electrophilic substitution, while the trifluoromethylthio (–SCF₃) group is strongly electron-withdrawing, directing reactions to specific ring positions. This duality complicates regioselectivity but enables controlled functionalization, as seen in analogous phenylhydrazine derivatives .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Yield optimization hinges on:

- Precursor activation : Introducing –SCF₃ early in the synthesis to avoid late-stage fluorination challenges .

- Solvent selection : Using DMF or THF to stabilize reactive intermediates, as demonstrated in thiazolidinone syntheses .

- Catalysis : Employing sodium acetate or methoxide to accelerate cyclization steps (e.g., Knoevenagel condensations) . Monitoring reactions via TLC and optimizing stoichiometry (e.g., 1:1 molar ratios for hydrazine coupling) are critical .

Q. How can contradictions in spectral data during characterization be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or paramagnetic effects from sulfur/fluorine atoms. Mitigation strategies include:

- Variable-temperature NMR to freeze conformational changes.

- 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray crystallography for unambiguous structural determination, as applied to related hydrazine-carbothioamide derivatives .

Q. What methodologies enable the design of bioactive analogues using this scaffold?

- Pharmacophore modification : Replacing –SCH₃ with bulkier thioethers or introducing heterocycles (e.g., pyrazole, triazole) to enhance binding affinity .

- Biological screening : Testing analogues against mycobacterial enzymes (e.g., rhamnose synthase) or viral targets, leveraging the thiazolidinone pharmacophore’s known antimicrobial activity .

- QSAR studies : Correlating substituent electronic effects (Hammett σ values) with bioactivity to guide rational design .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between batches?

Variability often stems from:

- Moisture sensitivity : The –SCF₃ group is prone to hydrolysis, requiring anhydrous conditions .

- Side reactions : Competing pathways (e.g., over-oxidation of –SCH₃ to sulfoxide) can reduce yields. Adding antioxidants like BHT (butylated hydroxytoluene) mitigates this .

- Purification challenges : Hydrophobic –SCF₃ derivatives may require alternative solvents (e.g., hexane/ethyl acetate gradients) for column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。